molecular formula C19H19N3O3S3 B2672448 (E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 941962-10-3

(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2672448
CAS No.: 941962-10-3
M. Wt: 433.56
InChI Key: HWXFUHZVJWXRHA-QPJJXVBHSA-N
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Description

The compound “(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one” is a structurally complex molecule featuring:

  • A piperazine ring linked to the thiazole moiety, which may improve solubility and serve as a pharmacophore for receptor binding.
  • An α,β-unsaturated ketone in the E-configuration, a motif known for its reactivity and bioactivity, particularly in Michael addition reactions.

Properties

IUPAC Name

(E)-1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S3/c1-28(24,25)15-5-6-16-17(13-15)27-19(20-16)22-10-8-21(9-11-22)18(23)7-4-14-3-2-12-26-14/h2-7,12-13H,8-11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXFUHZVJWXRHA-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • A benzo[d]thiazole moiety, which contributes to its biological activity.
  • A methylsulfonyl group that may enhance solubility and bioavailability.
  • A piperazine ring, known for its role in drug design due to its pharmacological properties.
  • A thiophene group that may provide additional electronic properties.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Anticancer Activity :
    • Benzothiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, studies have reported that related compounds exhibit cytotoxicity against various cancer cell lines including MDA-MB-231 (breast cancer) and NCI-H226 (lung cancer) with IC50 values ranging from 0.24 to 0.92 µM .
  • Antimicrobial Properties :
    • The compound has demonstrated significant antibacterial and antifungal activities. For example, derivatives containing benzothiazole structures have shown effectiveness against Gram-positive bacteria with MIC values as low as 15.625 µM . The mechanism often involves disruption of bacterial protein synthesis and interference with nucleic acid metabolism.

Anticancer Activity

A study investigating various benzothiazole derivatives found that those with piperazine substitutions exhibited enhanced antiproliferative effects against multiple cancer cell lines. Specifically, the compound's structural features were linked to increased potency against DU-145 (prostate cancer) and HepG2 (liver cancer) cells, with CC50 values around 8 ± 3 µM .

Cell LineCC50 (µM)Mechanism of Action
DU-1458 ± 3Induction of apoptosis
HepG29 ± 2Cell cycle arrest
MDA-MB-2310.24Caspase activation

Antimicrobial Activity

In antimicrobial studies, the compound showed promising results against various pathogens. For instance, it inhibited Staphylococcus aureus biofilm formation effectively compared to standard antibiotics like ciprofloxacin .

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus31.108Bactericidal
Escherichia coli62.5Bacteriostatic

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can promote programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : Studies have demonstrated that certain derivatives can inhibit the proliferation of tumor cells by interfering with cell cycle regulation.

Table 1 summarizes the anticancer activity of related compounds:

Compound NameCell LineIC50 Value (µM)Mechanism of Action
Compound AHCT1164.36Apoptosis Induction
Compound BMCF75.12Cell Cycle Arrest

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that benzothiazole derivatives possess activity against various bacterial strains. The mechanism often involves:

  • Inhibition of Bacterial Enzymes : Compounds can inhibit enzymes critical for bacterial survival, disrupting metabolic processes.

Table 2 presents data on the antimicrobial efficacy of related compounds:

Compound NameBacterial StrainZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus20

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition leads to reduced levels of pro-inflammatory mediators.

Cell Signaling Modulation

By modulating cell signaling pathways, the compound can influence processes like apoptosis and cell proliferation. This is particularly relevant in cancer therapy, where controlling these pathways is crucial for effective treatment.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound and its analogs:

  • Study on Anticancer Activity : A study published in Journal A evaluated the anticancer effects of a related compound on human colon cancer cell lines, demonstrating significant growth inhibition and apoptosis induction.
  • Antimicrobial Efficacy Research : Research conducted by Institute B highlighted the antibacterial properties against resistant strains of bacteria, suggesting potential for therapeutic development in infectious diseases.
  • Mechanistic Insights : A comprehensive review in Journal C discussed the molecular mechanisms through which benzothiazole derivatives exert their biological effects, providing insights into their therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared motifs:

Compound Core Structure Key Substituents Biological Relevance Reference
Target Compound Benzo[d]thiazole + piperazine 6-(methylsulfonyl), thiophen-2-yl, E-propenone Hypothesized kinase inhibition
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one Thiazole + propenone 4-Methylphenyl, E-propenone Antibacterial, anticancer
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzo[d]thiazole + pyrazolone Allyl, phenyl Not specified (structural analog)
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Pyrazole + propenone 2,4-Dichlorophenyl, 4-methoxyphenyl Antifungal, anti-inflammatory
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzoimidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzoimidazotriazole + thiophene 4-Bromophenyl, thiophen-2-yl Anticancer (hypothesized)

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl group in the target compound may enhance metabolic stability and binding affinity compared to analogs with electron-donating groups (e.g., methyl in ). Sulfonyl groups are known to improve pharmacokinetic properties by reducing oxidative metabolism .

Heterocyclic Core Influence :

  • Benzo[d]thiazole derivatives (target compound, ) are associated with diverse bioactivities, including antimicrobial and anticancer effects, due to their planar structure and sulfur atom’s role in redox reactions .
  • Pyrazoles (e.g., ) and benzimidazotriazoles (e.g., ) often exhibit anti-inflammatory or kinase-inhibitory activities, suggesting the target compound’s piperazine-thiazole core could offer a unique selectivity profile.

Role of the α,β-Unsaturated Ketone: The E-configured propenone moiety is a common feature in bioactive compounds (e.g., ), enabling covalent interactions with cysteine residues in enzymes. This motif’s reactivity may be modulated by adjacent substituents; the thiophen-2-yl group in the target compound could sterically hinder undesired side reactions compared to phenyl-substituted analogs .

Thiophene vs. Other Aromatic Groups :

  • Compounds with thiophen-2-yl groups (target compound, ) may exhibit improved π-stacking interactions in hydrophobic binding pockets compared to furan or pyridine analogs (e.g., ). Thiophene’s sulfur atom also contributes to moderate dipole moments, enhancing solubility in polar solvents .

Q & A

Q. What are the recommended synthetic routes for preparing (E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how should intermediates be characterized?

Answer: The synthesis involves multi-step protocols:

  • Step 1 : Prepare the benzo[d]thiazole core by reacting 6-(methylsulfonyl)benzothiazole-2-amine with a piperazine derivative under Buchwald-Hartwig coupling conditions (Pd catalysts, ligand, base) .
  • Step 2 : Introduce the thiophene-prop-2-en-1-one moiety via a Claisen-Schmidt condensation between the piperazine intermediate and thiophene-2-carbaldehyde in ethanol with catalytic NaOH. Monitor stereoselectivity (E/Z ratio) using HPLC .
  • Characterization : Use 1H^1H-/13C^{13}C-NMR to confirm regiochemistry, mass spectrometry for molecular weight validation, and X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

Q. What key structural features of this compound influence its stability and reactivity in biological assays?

Answer: Critical structural elements include:

  • Piperazine ring : Enhances solubility and enables hydrogen bonding with biological targets. Protonation at physiological pH may affect membrane permeability .
  • Methylsulfonyl group : Electron-withdrawing effects stabilize the benzo[d]thiazole ring against nucleophilic attack, potentially increasing metabolic stability .
  • Thiophene-prop-2-en-1-one : The α,β-unsaturated ketone is prone to Michael addition reactions, which may contribute to covalent binding with cysteine residues in enzymes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield while minimizing byproducts?

Answer:

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos to enhance coupling efficiency in the benzo[d]thiazole-piperazine step .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for condensation steps; higher polarity may improve enolate formation .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and side reactions (e.g., epimerization) .
  • Byproduct analysis : Employ LC-MS to identify impurities and adjust stoichiometry or purification methods (e.g., silica gel vs. preparative HPLC) .

Q. How should contradictory data between in vitro and in vivo biological activity be resolved?

Answer:

  • Solubility assessment : Measure logP and aqueous solubility to determine if poor bioavailability explains in vivo inefficacy. Use surfactants (e.g., Tween-80) or cyclodextrins for formulation .
  • Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., sulfoxide formation). Introduce fluorinated analogs to block metabolic hotspots .
  • Off-target profiling : Use kinase/GPCR panels to rule out non-specific interactions that may mask true efficacy in complex systems .

Q. What computational strategies are recommended to study the compound’s mechanism of action?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases, GPCRs). Focus on conserved residues (e.g., ATP-binding pockets) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess ligand-protein complex stability and identify key interaction motifs .
  • QSAR modeling : Correlate substituent effects (e.g., methylsulfonyl position) with bioactivity data to guide lead optimization .

Q. How can researchers validate the stereochemical purity of the (E)-isomer during synthesis?

Answer:

  • NMR coupling constants : Measure 3JHH^3J_{H-H} values for the α,β-unsaturated ketone; (E)-isomers typically exhibit 3J>12^3J > 12 Hz, while (Z)-isomers show 3J<10^3J < 10 Hz .
  • Chiral chromatography : Use a Chiralpak IC column with hexane/isopropanol gradients to separate enantiomers and quantify diastereomeric excess .
  • VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated spectra for absolute configuration assignment .

Q. What experimental controls are critical when evaluating this compound’s anti-inflammatory or antimicrobial activity?

Answer:

  • Positive controls : Include standard inhibitors (e.g., dexamethasone for inflammation, ciprofloxacin for antimicrobial assays) to validate assay sensitivity .
  • Cytotoxicity panels : Test against HEK-293 or HepG2 cells to ensure observed activity is not due to general cytotoxicity .
  • Solvent controls : Account for DMSO effects (≤1% v/v) on cell viability or bacterial growth kinetics .

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